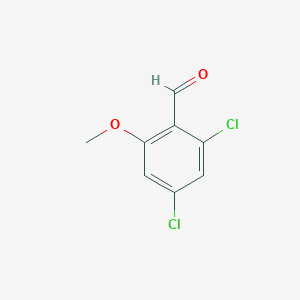

2,4-Dichloro-6-methoxybenzaldehyde

Descripción general

Descripción

“2,4-Dichloro-6-methoxybenzaldehyde” is a chemical compound used in a variety of scientific research applications, including organic synthesis, biochemical studies, and physiological studies. It has the empirical formula C8H6Cl2O2 .

Molecular Structure Analysis

The molecular structure of “2,4-Dichloro-6-methoxybenzaldehyde” consists of a benzene ring substituted with two chlorine atoms, one methoxy group, and one formyl group . The exact positions of these substituents on the benzene ring can vary, leading to different isomers .

Aplicaciones Científicas De Investigación

Synthesis of Mononuclear Fe(III) Complexes

One specific application of “2,4-Dichloro-6-methoxybenzaldehyde” is in the synthesis of mononuclear Fe(III) complexes . These complexes have been studied for their synthesis, structure, and magnetic behavior. They show a transition from high-spin to low-spin or vice versa induced by external stimuli such as temperature, light, and pressure .

Spin Crossover (SCO) Studies

The mononuclear Fe(III) complexes synthesized using “2,4-Dichloro-6-methoxybenzaldehyde” exhibit spin crossover (SCO) behavior . SCO is a magnetic behavior generally exhibited by d4–d7 transition metal ions. It has been extensively studied because of its potential applications in molecular sensors, molecular switches, displays, and contrast agents .

Magnetic Applications

The Fe(III) complexes synthesized using “2,4-Dichloro-6-methoxybenzaldehyde” are stable in air, enabling their use in diverse magnetic applications such as magnetic sensors and contrast agents . The large difference in the magnetic moment between high-spin (HS; S = 5/2) and low-spin (LS; S = 1/2) states of Fe(III) ions makes these complexes excellent candidates for such applications .

Propiedades

IUPAC Name |

2,4-dichloro-6-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O2/c1-12-8-3-5(9)2-7(10)6(8)4-11/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEKBRTWDQNPRPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)Cl)Cl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichloro-6-methoxybenzaldehyde | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 5-phenyl-3-[(2-phenylquinoline-4-carbonyl)amino]thiophene-2-carboxylate](/img/structure/B2439459.png)

![4-benzoyl-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2439460.png)

![N-(4-ethoxyphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2439472.png)

![N-{5-acetyl-6-[(E)-2-(dimethylamino)ethenyl]-2-oxo-2H-pyran-3-yl}-4-methylbenzenecarboxamide](/img/structure/B2439475.png)

![N-(2-acetamidoethyl)-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide](/img/structure/B2439481.png)